molecular formula C25H19BrO5S B2357243 Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate CAS No. 2380193-54-2

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate

Cat. No. B2357243
M. Wt: 511.39
InChI Key: OTGFTJBSQLYVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate, also known as NBDB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

    Phytochemistry

    • Naphthalene derivatives have shown a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
    • They have been isolated from various sources including plants, liverworts, fungi, and insects .
    • The methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • The outcomes of these studies have shown the potential of naphthalene derivatives as potent lead compounds for medicinal chemistry researches .

    Organic Chemistry

    • Naphthalene molecules have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .
    • This process involves visible-light energy-transfer catalysis .
    • A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .
    • This methodology has broad potentiality and the efficacy of the introduced methods was further highlighted by the post-synthetic diversification of the products .

    Material Science

    • Organic single crystal of ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN) has been grown for efficient NLO material for frequency conversion, optical limiting and optoelectronic applications .
    • The crystal was grown using a conventional method .
    • The E4FMN crystallizes in Monoclinic system .

    Chemical Synthesis

    • Naphthalenes have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .
    • This process involves visible-light energy-transfer catalysis .
    • A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .
    • The late-stage modification of the derivatives of pharmaceutical agents further demonstrated the broad potentiality of this methodology .

    Pharmaceutical Research

    • Naphthalenes have shown a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .
    • They are of great interest as potent lead compounds for medicinal chemistry researches .
    • Naphthalenes have been reported from plants, liverworts, fungi, and insects .

    Organic Synthesis

    • 2-Naphthol, a naphthalene derivative, is a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .
    • It has attracted considerable attention due to the presence of three available nucleophilic .

    Photochemical Reactions

    • Naphthalene derivatives, specifically vinylidene-naphthofurans, exhibit photochromic properties when exposed to UV or sunlight at room temperature .
    • This property makes them useful in the development of photo-responsive materials .

    Pharmacological Applications

    • Dihydronaphthofurans (DHNs), a class of arene ring-fused furans which are widely found in many natural and non-natural products, have relevant biological and pharmacological activities .
    • They are used in the development of drug candidates .

    Organic Synthesis

    • 2-Naphthol, a naphthalene derivative, is a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .
    • It has attracted considerable attention due to the presence of three available nucleophilic .

properties

IUPAC Name

naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFTJBSQLYVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.